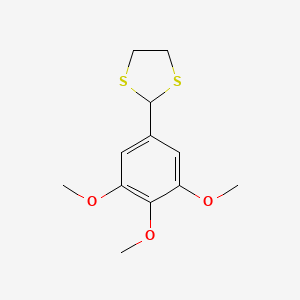
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane is a chemical compound that features a 3,4,5-trimethoxyphenyl group attached to a 1,3-dithiolane ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential in diverse scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the 1,3-dithiolane ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Halogenated derivatives of the trimethoxyphenyl ring.
Applications De Recherche Scientifique
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the dithiolane ring can interact with thiol-containing enzymes, affecting their activity .
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties and use in neurological studies.
3,4,5-Trimethoxycinnamamide: Exhibits anticancer activity and is used in medicinal chemistry.
Trimethoxyamphetamine: A substituted amphetamine with complex mechanisms involving serotonin and dopamine receptors.
Uniqueness: 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane stands out due to its unique combination of the trimethoxyphenyl group and the dithiolane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
72553-20-9 |
|---|---|
Formule moléculaire |
C12H16O3S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-(3,4,5-trimethoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H16O3S2/c1-13-9-6-8(12-16-4-5-17-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 |
Clé InChI |
XZRSIKWZNNXTCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




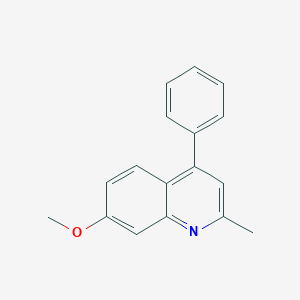
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

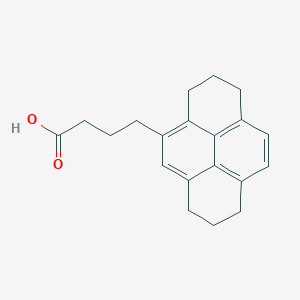
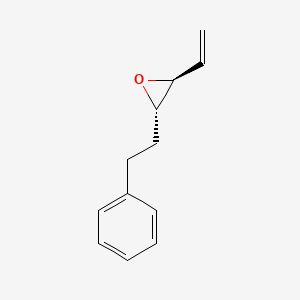
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
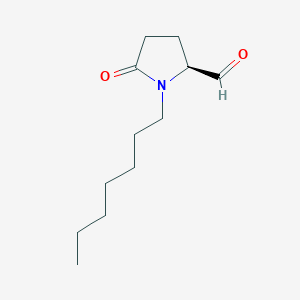
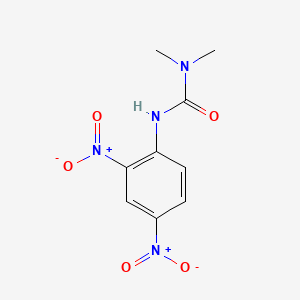
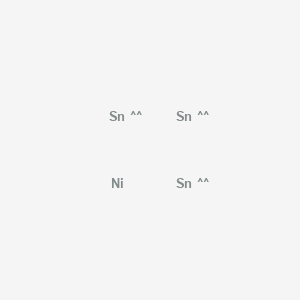
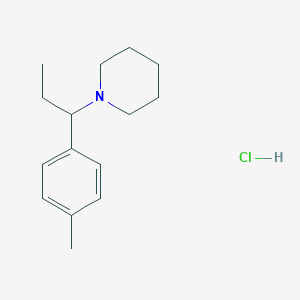
selanium bromide](/img/structure/B14467233.png)
